molecular formula C13H12BClO3 B151630 4-Benzyloxy-3-chlorophenylboronic acid CAS No. 845551-44-2

4-Benzyloxy-3-chlorophenylboronic acid

Cat. No. B151630
M. Wt: 262.5 g/mol
InChI Key: AYSMMNDQVZAXQY-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-chlorophenylboronic acid is a boronic acid derivative characterized by the presence of a benzyloxy substituent and a chlorine atom on the phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds .

Synthesis Analysis

The synthesis of arylboronic acids, such as 4-benzyloxy-3-chlorophenylboronic acid, can be achieved through various methods. One common approach is the Miyaura borylation, which involves the reaction of aryl halides with diboronic compounds in the presence of a palladium catalyst. Another method is the direct borylation of arenes using boryl reagents under transition metal catalysis . Although the specific synthesis of 4-benzyloxy-3-chlorophenylboronic acid is not detailed in the provided papers, these general methods are likely applicable.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic substituent. In the case of halophenylboronic acids, the halogen atom can influence the molecular conformation and crystal packing through various interactions. For instance, in the crystal structures of 4-chlorophenylboronic acid, the molecules are held together by O-H···O hydrogen bonds formed by the boronic acid groups and C-H···X (X = Cl) interactions .

Chemical Reactions Analysis

Arylboronic acids participate in a variety of chemical reactions. They are particularly noted for their role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where they react with aryl halides to form biaryl compounds . Additionally, boronic acids can catalyze the dehydrative condensation between carboxylic acids and amines, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid, which suggests that the ortho-substituent on the phenyl ring can play a significant role in the reaction mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect their reactivity and stability. The crystal structure analysis provides insights into the solid-state properties, such as conformation and packing, which are essential for understanding the reactivity and interactions of these compounds . The spectral and computational studies, including IR, NMR, and UV-Vis investigations, along with DFT calculations, can provide detailed information on the electronic structure and properties of related compounds, which can be extrapolated to 4-benzyloxy-3-chlorophenylboronic acid .

Scientific Research Applications

Organic Synthesis

4-Benzyloxy-3-chlorophenylboronic acid is a valuable building block in organic synthesis . It’s used in the protodeboronation of pinacol boronic esters .

Method of Application

The method involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Results or Outcomes

The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Conjugate Addition Reactions

4-Benzyloxy-3-chlorophenylboronic acid can be used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .

Suzuki-Miyaura Reactions

This compound is also used in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene . The Suzuki-Miyaura reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds.

Cross-Coupling Reactions

4-Benzyloxy-3-chlorophenylboronic acid can participate in cross-coupling reactions with diazoesters or potassium cyanate . This is another method to form carbon-carbon bonds, which is crucial in organic synthesis.

Synthesis of Biarylketones and Phthalides

This boronic acid derivative can be used in the synthesis of biarylketones and phthalides . These compounds have various applications in medicinal chemistry and materials science.

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

(3-chloro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSMMNDQVZAXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396089
Record name 4-Benzyloxy-3-chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-chlorophenylboronic acid

CAS RN

845551-44-2
Record name 4-Benzyloxy-3-chlorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BENZYLOXY-3-CHLOROPHENYLBORONIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Picaud, M Strocchia, S Terracciano… - Journal of Medicinal …, 2015 - ACS Publications
… 4a was obtained following general procedure a as a yellow powder in 84% yield from 2a and 4-benzyloxy-3-chlorophenylboronic acid 28. RP-HPLC t R = 20.4 min, gradient condition …
Number of citations: 76 pubs.acs.org

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